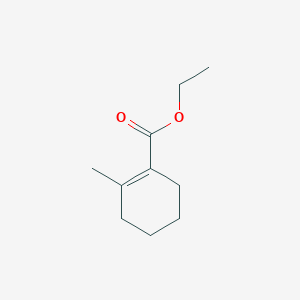

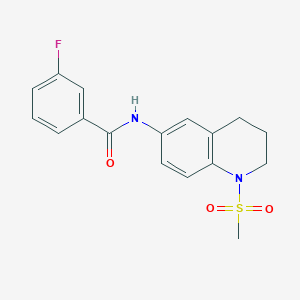

![molecular formula C18H20N4OS B2846786 4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1203222-94-9](/img/structure/B2846786.png)

4-(1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]imidazol is a type of organic compound that is part of many pharmaceuticals and dyes . Thiophen is a heterocyclic compound with the formula C4H4S, and it’s known for its aromatic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (benzo[d]imidazol and thiophen) and a piperidine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of functional groups. Generally, benzo[d]imidazols are stable and can exhibit fluorescence .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Antimycobacterial Activity

A study on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) demonstrated the importance of heterocyclic compounds in developing antimycobacterial agents. These compounds, bearing different linkers and substituents, showed considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting a potential application of related compounds in tuberculosis treatment (Kai Lv et al., 2017).

Antitumor and Antibacterial Agents

Another study synthesized thiophenylhydrazonoacetates to yield various heterocyclic derivatives, showcasing the versatility of thiophene-based compounds in creating potent antitumor and antibacterial agents (R. Mohareb et al., 2004). This suggests that compounds with thiophene moieties, similar to the compound , may find applications in treating cancers and infections.

GyrB Inhibitors for Tuberculosis

Research on thiazole-aminopiperidine hybrid analogues explored their efficacy as Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrated significant antituberculosis activity with minimal cytotoxicity, highlighting the therapeutic potential of such hybrid molecules in tuberculosis therapy (V. U. Jeankumar et al., 2013).

Novel Ligand Concept in Radiopharmacy

A study introduced a mixed ligand tricarbonyl complex using a novel [2 + 1] concept, demonstrating the synthesis and potential applications of such complexes in radiopharmacy, specifically for labeling bioactive molecules (S. Mundwiler et al., 2004). This research indicates the potential for incorporating similar compounds in diagnostic and therapeutic applications in nuclear medicine.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c23-18(19-12-14-4-3-11-24-14)22-9-7-13(8-10-22)17-20-15-5-1-2-6-16(15)21-17/h1-6,11,13H,7-10,12H2,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJJFBBCVPGDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

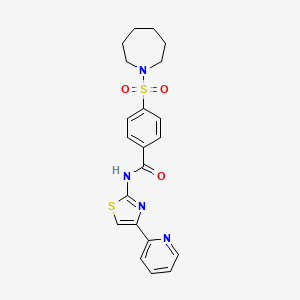

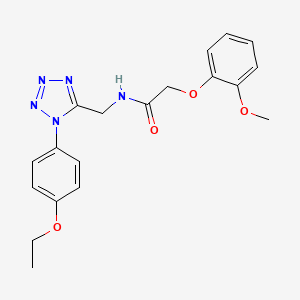

![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)

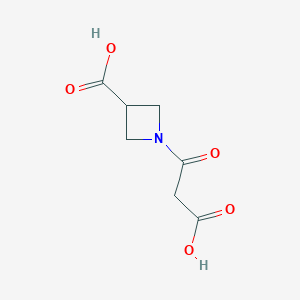

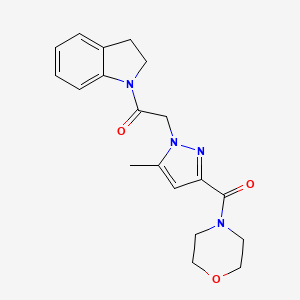

![N-(3,4-Dimethylphenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2846707.png)

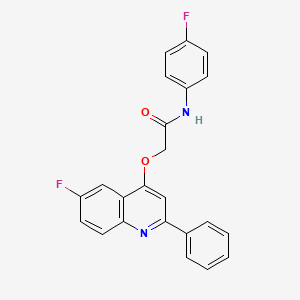

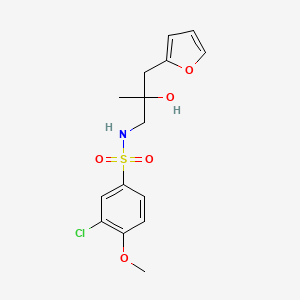

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846716.png)

![(Z)-3-methyl-4-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-4-oxobut-2-enoic acid](/img/structure/B2846718.png)

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846721.png)

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2846722.png)